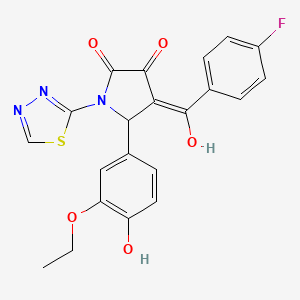
2-(allylthio)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as APB and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of APB involves the inhibition of dopamine uptake in the brain. The compound binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in extracellular dopamine levels, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
APB has been found to have various biochemical and physiological effects. The compound has been shown to increase extracellular dopamine levels in the brain, which can have effects on mood, motivation, and reward. APB has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of Parkinson's disease.
実験室実験の利点と制限
APB has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. APB has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of APB in lab experiments. The compound has a short half-life, which can make it challenging to study its long-term effects. Additionally, APB has been found to have off-target effects on other neurotransmitter systems, which can complicate its use in some experiments.
将来の方向性
There are several future directions for research on APB. One potential direction is the study of the compound's effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another potential direction is the development of more potent and selective dopamine transporter inhibitors based on the structure of APB. Additionally, APB could be studied for its potential applications in the treatment of other neurological disorders, such as depression and addiction.
Conclusion:
In conclusion, 2-(allylthio)-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. APB has the potential to be a valuable tool for studying the role of dopamine in the brain and could have applications in the treatment of various neurological disorders.
合成法
The synthesis of APB involves the reaction of 2-bromo-N-propylbenzamide with allyl mercaptan. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide. The resulting product is purified using chromatography techniques to obtain pure APB.
科学的研究の応用
APB has been studied extensively for its potential applications in various fields of scientific research. The compound has been found to have potential applications in the field of neuroscience, where it has been used as a tool to study the role of dopamine in the brain. APB has also been studied for its potential applications in the treatment of Parkinson's disease, where it has been found to have neuroprotective effects.
特性
IUPAC Name |
2-prop-2-enylsulfanyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-3-9-14-13(15)11-7-5-6-8-12(11)16-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBZJPKAYVQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![3-(cyclopropylmethyl)-5-[(2-ethyl-4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5378622.png)

![1-methyl-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5378652.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)
![4-(4-fluorophenoxy)-1-[(4-methylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5378659.png)
![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)


![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)